molecular formula C24H20N4O4 B5194067 2-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE

2-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE

Cat. No.: B5194067
M. Wt: 428.4 g/mol
InChI Key: BKPNSAGHGXNFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a dihydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of a morpholine group through nucleophilic substitution. The final step often involves the formation of the dihydrophthalazinone core through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce nitroso compounds.

Scientific Research Applications

2-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Morpholinyl)aniline: Shares the morpholine ring and phenyl group but lacks the nitrophenyl and dihydrophthalazinone moieties.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine ring and is used as a herbicide.

Uniqueness

2-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]-4-PHENYL-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-morpholin-4-yl-5-nitrophenyl)-4-phenylphthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c29-24-20-9-5-4-8-19(20)23(17-6-2-1-3-7-17)25-27(24)22-16-18(28(30)31)10-11-21(22)26-12-14-32-15-13-26/h1-11,16H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPNSAGHGXNFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C(=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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